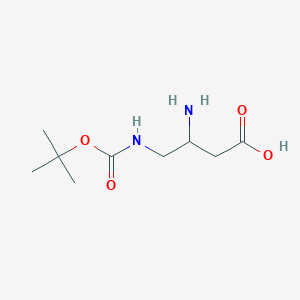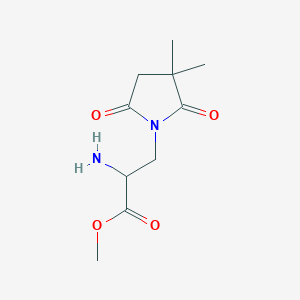
1-(4-Methylcyclohexyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound is characterized by a cyclohexyl ring substituted with a methyl group and a propenone moiety. It is used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)prop-2-en-1-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylcyclohexyl chloride with ethylene glycol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs. The compound is produced in large quantities and subjected to rigorous quality control measures, including NMR, HPLC, and GC analyses .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-(4-Methylcyclohexyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, coatings, and fragrances.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
Comparison: 1-(4-Methylcyclohexyl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific industrial and research contexts .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-10(11)9-6-4-8(2)5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
GBYUVHNYNSPHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride](/img/structure/B13614463.png)
